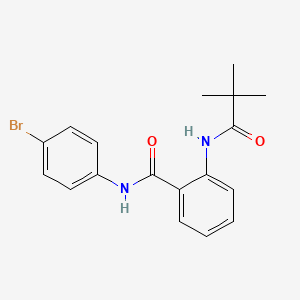![molecular formula C17H13ClN2O2S2 B3542752 3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3542752.png)
3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
描述
- The thienyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinazolinone core with a thienyl halide in the presence of a base such as potassium carbonate.
Allylation:
- The allyl group is introduced through an allylation reaction, typically using allyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods:
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone typically involves multiple steps:
-
Formation of the Quinazolinone Core:
- The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
化学反应分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or allylic alcohols.
-
Reduction:
- Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to an alcohol.
-
Substitution:
- The thienyl and allyl groups can participate in various substitution reactions, such as halogenation or nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Epoxides, allylic alcohols.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology and Medicine:
- Investigated for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
- Used in the development of new therapeutic agents targeting specific biological pathways.
Industry:
- Potential applications in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone depends on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific molecular pathways, leading to its observed biological effects.
相似化合物的比较
- 2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
- 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
Uniqueness:
- The presence of the allyl group in 3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone provides unique reactivity and potential biological activity compared to its analogs.
- The specific substitution pattern on the thienyl ring can significantly influence its pharmacological properties and reactivity.
This compound’s unique structure and functional groups make it a valuable subject for further research in various scientific fields.
属性
IUPAC Name |
2-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S2/c1-2-9-20-16(22)11-5-3-4-6-12(11)19-17(20)23-10-13(21)14-7-8-15(18)24-14/h2-8H,1,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLYVNAYFQRYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethyl (4-methylphenoxy)acetate](/img/structure/B3542672.png)
![N-(5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3542679.png)
![3-[3-(4-Methoxyphenyl)-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyrazol-1-yl]propanoic acid](/img/structure/B3542687.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3542695.png)
![N-[(dibenzylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B3542698.png)

![1-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B3542706.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B3542717.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3542720.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3542725.png)
![N-(2-chlorobenzyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3542738.png)
![N-(4-methoxy-3-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3542741.png)
![N-cyclohexyl-2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3542748.png)
![methyl {(5E)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3542767.png)
